molecular formula C7H10O2 B3023480 3-Oxabicyclo[3.2.1]octan-8-one CAS No. 625099-16-3

3-Oxabicyclo[3.2.1]octan-8-one

Cat. No.: B3023480
CAS No.: 625099-16-3
M. Wt: 126.15 g/mol
InChI Key: YDTXLGSQUMWYOK-UHFFFAOYSA-N
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Description

3-Oxabicyclo[321]octan-8-one is a bicyclic organic compound with the molecular formula C7H10O2 It is characterized by a unique structure that includes an oxygen atom incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • 3-Oxabicyclo[3.2.1]octan-8-one can undergo oxidation reactions, particularly involving the oxygen atom in its structure.
  • Substitution

    • The compound can participate in substitution reactions, especially at positions adjacent to the oxygen atom.

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Oxabicyclo[3.2.1]octan-8-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Properties

IUPAC Name

3-oxabicyclo[3.2.1]octan-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-7-5-1-2-6(7)4-9-3-5/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTXLGSQUMWYOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCC1C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxabicyclo[3.2.1]octan-8-one
Reactant of Route 2
Reactant of Route 2
3-Oxabicyclo[3.2.1]octan-8-one
Reactant of Route 3
3-Oxabicyclo[3.2.1]octan-8-one
Reactant of Route 4
3-Oxabicyclo[3.2.1]octan-8-one
Reactant of Route 5
3-Oxabicyclo[3.2.1]octan-8-one
Reactant of Route 6
3-Oxabicyclo[3.2.1]octan-8-one

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